molecular formula C9H14N4O2 B183845 2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine CAS No. 90649-23-3

2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine

Cat. No. B183845
CAS RN: 90649-23-3
M. Wt: 210.23 g/mol
InChI Key: UUOZHSKQCXSUQP-UHFFFAOYSA-N
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Description

2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine, commonly known as DMAP, is a heterocyclic organic compound that is used as a catalyst in various chemical reactions. DMAP is a highly versatile compound that finds its application in several scientific research fields, including organic chemistry, biochemistry, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of DMAP as a catalyst involves the formation of a complex between the catalyst and the substrate. The complex formation activates the substrate, making it more reactive towards the reagent. DMAP acts as a nucleophile, attacking the carbonyl group of the substrate, thereby facilitating the reaction. The mechanism of action of DMAP as a reagent involves the formation of a Schiff base with the amino group of the substrate, which can be detected using various analytical techniques.

Biochemical And Physiological Effects

DMAP is a relatively safe compound that does not exhibit any significant biochemical or physiological effects. However, DMAP can cause skin and eye irritation upon contact and should be handled with care. DMAP is also a potent irritant of the respiratory tract and should be used in a well-ventilated area.

Advantages And Limitations For Lab Experiments

DMAP has several advantages as a catalyst, including high reactivity, good selectivity, and low toxicity. DMAP is also relatively inexpensive and readily available. However, DMAP has some limitations, including its sensitivity to air and moisture, which can affect its catalytic activity. DMAP is also not suitable for reactions that require high temperatures or strong acids or bases.

Future Directions

DMAP has several potential applications in various scientific research fields. Future research can focus on developing new synthetic methods that utilize DMAP as a catalyst. DMAP can also be used as a building block in the synthesis of new drugs with improved efficacy and safety profiles. Additionally, DMAP can be used as a reagent in the development of new analytical techniques for the detection of amino acids and peptides.

Scientific Research Applications

DMAP finds its application in various scientific research fields, including organic chemistry, biochemistry, and medicinal chemistry. DMAP is primarily used as a catalyst in organic synthesis reactions, including esterification, amidation, and acylation reactions. DMAP is also used as a catalyst in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anticancer agents. In biochemistry, DMAP is used as a reagent to detect the presence of amino acids and peptides. In medicinal chemistry, DMAP is used as a building block in the synthesis of drugs.

properties

CAS RN

90649-23-3

Product Name

2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

N',N'-dimethyl-N-(3-nitropyridin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N4O2/c1-12(2)7-6-11-9-8(13(14)15)4-3-5-10-9/h3-5H,6-7H2,1-2H3,(H,10,11)

InChI Key

UUOZHSKQCXSUQP-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C(C=CC=N1)[N+](=O)[O-]

Canonical SMILES

CN(C)CCNC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-3-nitropyridine (1.76 g, 20.0 mmol) in ethanol is treated with Me2NCH2CH2NH2 (3.17 g, 20.0 mmol), stirred at ambient temperature for 17 h, heated to reflux temperature for 7 h, cooled to room temperature and concentrated in vacuo. The resulting solid residue is triturated with ethanol and suction filtered. The filtercake is air-dried to give the title compound as a yellow solid, 3.20 g (61% yield),. mp 202-203° C., identified by NMR and mass spectral analyses.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
61%

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